3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
CAS No.: 862809-35-6
VCID: VC7363385
Molecular Formula: C21H16ClN3O2S
Molecular Weight: 409.89
* For research use only. Not for human or veterinary use.
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Description |
3-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound featuring a benzamide core substituted with a chloro group and an oxadiazole ring, which is connected to a tetrahydronaphthalene moiety. This unique structural arrangement suggests potential applications in medicinal chemistry and materials science due to its interesting electronic properties and biological activities. Structural FeaturesThe compound's molecular structure includes:
SynthesisThe synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Potential ApplicationsGiven its structural complexity and the presence of an oxadiazole ring, this compound is speculated to have potential applications in drug design, particularly targeting specific enzymes or receptors involved in disease pathways. The oxadiazole moiety is often associated with anti-inflammatory and anticancer properties. Comparison with Similar Compounds
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CAS No. | 862809-35-6 | ||||||||||||
Product Name | 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | ||||||||||||
Molecular Formula | C21H16ClN3O2S | ||||||||||||
Molecular Weight | 409.89 | ||||||||||||
IUPAC Name | 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | ||||||||||||
Standard InChI | InChI=1S/C21H16ClN3O2S/c22-17-15-7-3-4-8-16(15)28-18(17)19(26)23-21-25-24-20(27-21)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,23,25,26) | ||||||||||||
Standard InChIKey | IKGYKFBSOROUMX-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 4526817 | ||||||||||||
Last Modified | Aug 19 2023 |
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